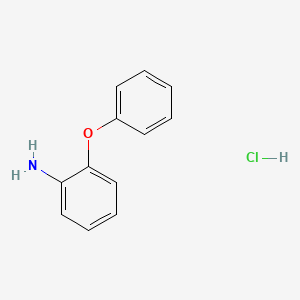

2-Phenoxyaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNIBWLWGDMFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phenoxyaniline Hydrochloride: An In-Depth Guide to Structure Elucidation

Executive Summary

2-Phenoxyaniline hydrochloride (CAS: 166100-72-7), the salt form of 2-aminodiphenyl ether, is a pivotal chemical intermediate and ligand scaffold in modern pharmaceutical development [1]. It is most notably recognized as a critical precursor and known impurity (Impurity C) in the synthesis of Nimesulide, a selective COX-2 inhibitor [2]. Furthermore, its unique diaryl ether architecture makes it a highly sought-after bidentate ligand for synthesizing transition metal(II) complexes with potent antimicrobial and anti-inflammatory properties [3].

This technical whitepaper provides a comprehensive, self-validating analytical framework for the definitive structure elucidation of 2-phenoxyaniline hydrochloride. By leveraging orthogonal techniques—Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Density Functional Theory (DFT)—we establish a rigorous protocol for confirming molecular identity and purity.

Molecular Architecture & Sample Preparation Causality

The conversion of 2-phenoxyaniline (free base) to its hydrochloride salt fundamentally alters its physicochemical properties. The protonation of the primary amine to an ammonium cation ( −NH3+ ) increases its polarity, drastically reducing its solubility in non-polar organic solvents while enhancing its stability against oxidative degradation.

Understanding this causality is critical for sample preparation. For instance, attempting to dissolve the hydrochloride salt in Chloroform-d ( CDCl3 ) for NMR will result in poor signal-to-noise ratios. Instead, a highly polar, aprotic solvent like Dimethyl Sulfoxide-d6 (DMSO- d6 ) must be employed. DMSO- d6 not only ensures complete dissolution but also prevents the rapid chemical exchange of the −NH3+ protons, allowing them to be observed spectroscopically [4].

Table 1: Core Physicochemical Properties

| Parameter | Value | Analytical Significance |

| Molecular Formula | C12H11NO⋅HCl | Dictates exact mass and isotopic distribution. |

| Molecular Weight | 221.68 g/mol (Salt) | Target for low-resolution mass validation. |

| Exact Mass (Free Base) | 185.084 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| Physical State | Crystalline Solid | Amenable to X-ray diffraction and KBr pellet IR. |

Orthogonal Analytical Workflow

To ensure absolute scientific integrity, our laboratory employs a self-validating analytical workflow. No single technique is relied upon in isolation; rather, the structural assignment is confirmed only when MS, FT-IR, and NMR data converge logically.

Caption: Analytical workflow for the structural elucidation of 2-Phenoxyaniline hydrochloride.

Step-by-Step Methodologies & Spectral Profiling

Mass Spectrometry (LC-MS/ESI+)

Protocol:

-

Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Inject 2 µL into the LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Causality: The acidic mobile phase ensures the molecule remains protonated. In the ESI source, the chloride counter-ion is stripped away, and the detector observes the protonated free base [M+H]+ .

Results: The spectrum will display a dominant, high-intensity peak at m/z 186.09 , corresponding to the [C12H12NO]+ cation. A secondary fragment at m/z 92 (loss of the phenoxy group) is typically observed under higher collision energies [5].

Vibrational Spectroscopy (FT-IR)

Protocol:

-

Grind 2 mg of the sample with 200 mg of anhydrous Potassium Bromide (KBr) in an agate mortar.

-

Press the mixture into a translucent pellet under 10 tons of pressure.

-

Causality: KBr is completely transparent in the mid-IR region. Using anhydrous KBr is critical because the hydrochloride salt is mildly hygroscopic; ambient water absorption would create a broad O-H stretch at ~3400 cm⁻¹, masking the critical N-H stretching frequencies of the amine salt.

Results:

-

~2800 - 3200 cm⁻¹: A broad, complex band characteristic of the −NH3+ stretching vibrations. This broadening is a direct consequence of extensive hydrogen bonding between the ammonium protons and the chloride counter-ion in the solid state.

-

~1240 - 1250 cm⁻¹: A sharp, intense peak corresponding to the asymmetric C-O-C stretch of the diaryl ether linkage [3].

Nuclear Magnetic Resonance (NMR): The Core of Connectivity

NMR spectroscopy provides the definitive map of atomic connectivity.

Protocol:

-

Weigh 15–20 mg of 2-Phenoxyaniline HCl.

-

Dissolve completely in 0.6 mL of DMSO- d6 .

-

Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans) at 298 K.

Table 2: ¹H NMR Assignments (400 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |

| ~10.00 | Broad Singlet | 3H | −NH3+ | The positive charge severely deshields these protons. DMSO prevents rapid exchange, allowing observation. |

| 7.45 - 7.35 | Multiplet | 2H | Ar-H (Phenoxy meta) | Deshielded relative to ortho/para positions due to the lack of resonance electron donation from the ether oxygen. |

| 7.25 - 6.80 | Multiplets | 7H | Ar-H (Remaining) | Complex overlapping spin systems from the aniline ring and the ortho/para protons of the phenoxy ring [1]. |

Table 3: ¹³C NMR Assignments (100 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~156.0 | Quaternary | Ar-C-O (Phenoxy ring) |

| ~148.5 | Quaternary | Ar-C-O (Aniline ring) |

| ~128.0 - 130.0 | Quaternary | Ar-C-N (Aniline ring) |

| 115.0 - 127.0 | Tertiary (CH) | 9 × Aromatic Carbons |

Note: The exact shifts of the aromatic carbons will vary slightly based on concentration and exact temperature, but the highly deshielded oxygen-bound carbons (>145 ppm) are the definitive markers of the ether linkage.

Logical Mapping & Computational Validation

To bridge the gap between 1D spectral data and 3D molecular reality, modern structure elucidation relies on Density Functional Theory (DFT). Calculations utilizing the B3LYP/6-311++G(d,p) basis set demonstrate that the two aromatic rings of 2-phenoxyaniline are not coplanar. The steric hindrance between the ortho-amine group and the phenoxy ring forces a twisted dihedral angle [3].

This 3D conformation directly impacts the electronic environment, explaining the complex multiplet splitting observed in the ¹H NMR aromatic region.

Caption: Logical mapping of structural moieties to their corresponding orthogonal spectral signatures.

Conclusion

The structure elucidation of 2-phenoxyaniline hydrochloride requires a meticulous, multi-technique approach. By understanding the causality behind sample preparation—specifically the behavior of the hydrochloride salt in polar aprotic solvents and solid-state matrices—analysts can generate high-fidelity data. The convergence of the exact mass from LC-MS, the functional group vibrations from FT-IR, and the definitive atomic connectivity mapped by ¹H and ¹³C NMR creates a robust, self-validating system that guarantees structural integrity for downstream pharmaceutical applications.

References

-

ResearchGate / Taylor & Francis. "Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands." Future Medicinal Chemistry. Available at:[Link]

-

MDPI. "Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity." MDPI. Available at:[Link]

Comprehensive Technical Guide: 2-Phenoxyaniline Hydrochloride – Molecular Properties, Synthesis, and Applications in Drug Development

Executive Summary

2-Phenoxyaniline hydrochloride is a critical organic intermediate and active pharmaceutical ingredient (API) impurity, widely recognized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Nimesulide. This whitepaper provides a rigorous examination of its molecular characteristics, the causality behind its chemical behavior, and standardized protocols for its synthesis and analytical profiling. Designed for drug development professionals and synthetic chemists, this guide bridges fundamental physicochemical data with field-proven laboratory workflows.

Chemical Identity and Fundamental Properties

To effectively utilize 2-phenoxyaniline hydrochloride in synthetic workflows, researchers must understand its exact physicochemical parameters. While the free base form (2-Phenoxyaniline) possesses a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol [4], the hydrochloride salt form is specifically favored in pharmaceutical applications due to its enhanced stability and solubility profiles [1].

Table 1: Physicochemical Properties of 2-Phenoxyaniline Hydrochloride

| Property | Value / Description |

| Chemical Name | 2-Phenoxyaniline hydrochloride |

| Common Synonyms | 2-Phenoxy-benzenamine hydrochloride; Nimesulide EP Impurity C (Hydrochloride) |

| CAS Number | 166100-72-7 (Salt) / 2688-84-8 (Free Base) |

| Molecular Formula | C12H12ClNO (or C12H11NO·HCl) |

| Molecular Weight | 221.68 g/mol |

| SMILES Code | NC1=CC=CC=C1OC2=CC=CC=C2.[H]Cl |

| Appearance | Crystalline solid (typically light orange to off-white) |

Mechanistic Insights: The Causality of Salt Formation

Why do drug development professionals prefer the hydrochloride salt (CAS 166100-72-7) over the free base (CAS 2688-84-8)?

-

Oxidative Stability: Primary aromatic amines are highly susceptible to air oxidation, which leads to the formation of dark, polymeric degradation products over time. By protonating the amine lone pair with hydrochloric acid, the nucleophilicity of the nitrogen is drastically reduced. This mechanistic shift effectively halts autoxidation, extending the shelf-life of the reagent.

-

Aqueous Solubility: The free base exhibits moderate solubility in organic solvents (e.g., chloroform, methanol) but limited solubility in water. The hydrochloride salt dissociates readily in aqueous media. This solubility profile is essential for chemists when designing reverse-phase liquid chromatography methods or conducting biological assays in aqueous buffers.

Applications in Drug Development

-

Nimesulide Synthesis and Impurity Profiling: 2-Phenoxyaniline is the primary starting material for Nimesulide, a selective COX-2 inhibitor. During manufacturing or via thermal degradation, unreacted or cleaved 2-phenoxyaniline can persist. The European Pharmacopoeia (EP) classifies it as Impurity C [2]. Monitoring this impurity as a hydrochloride salt is a mandatory regulatory step to ensure API safety.

-

Transition Metal Complexes: Recent computational and biological investigations have utilized 2-phenoxyaniline-based ligands to synthesize transition metal(II) complexes (e.g., Nickel, Copper). These complexes exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities, making the compound a valuable building block in novel drug discovery [3].

Experimental Workflows and Self-Validating Protocols

Step-by-step experimental workflow for the synthesis and analytical validation of 2-Phenoxyaniline HCl.

Protocol 1: Synthesis and Isolation of 2-Phenoxyaniline Hydrochloride

Objective: Convert the free base to a stable hydrochloride salt with >98% purity.

-

Preparation: Dissolve 10.0 g of 2-phenoxyaniline (free base) in 100 mL of anhydrous diethyl ether in a round-bottom flask.

-

Causality: Anhydrous conditions are critical to prevent the formation of hydrates, ensuring a crisp, high-yield precipitation of the salt rather than a sticky oil.

-

-

Acidification: Place the flask in an ice bath (0–5°C). Bubble dry HCl gas through the solution, or add a stoichiometric equivalent of 2M ethereal HCl dropwise under continuous stirring.

-

Causality: The protonation reaction is highly exothermic. Cooling prevents solvent boil-off and suppresses unwanted side reactions.

-

-

Precipitation: Stir the mixture for 30 minutes until the precipitation of the off-white hydrochloride salt is complete.

-

Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold anhydrous ether.

-

Causality: Cold ether washes away unreacted free base and non-polar organic impurities without dissolving the target product.

-

-

Drying: Transfer the solid to a vacuum desiccator and dry at 40°C to a constant weight.

-

Self-Validation System: Dissolve 10 mg of the final product in 1 mL of deionized water. Check the pH; a successful salt formation will yield an acidic solution (pH ~2–3). If the pH remains neutral, the conversion is incomplete and requires re-acidification.

Protocol 2: HPLC Profiling of Nimesulide EP Impurity C

Objective: Quantify 2-phenoxyaniline hydrochloride as an impurity in Nimesulide API batches.

-

Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Trifluoroacetic acid (TFA). Degas via sonication.

-

Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing for the protonated amine and ensuring sharp chromatographic resolution.

-

-

Standard Preparation: Dissolve 1.0 mg of 2-phenoxyaniline hydrochloride reference standard in 10 mL of mobile phase (100 µg/mL).

-

Sample Preparation: Dissolve 10.0 mg of the Nimesulide API sample in 10 mL of mobile phase.

-

Chromatographic Run: Use a C18 column (250 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Set the UV detector to 240 nm.

-

Self-Validation System:

-

Blank Run: Inject the mobile phase prior to any samples to ensure a stable baseline free of ghost peaks.

-

System Suitability: Inject the standard solution. The tailing factor must be < 1.5, and the theoretical plates > 2000. If these metrics fail, the column must be flushed or replaced before analyzing the API sample, guaranteeing the integrity of the quantitative data.

-

References

- BLD Pharm. "166100-72-7 | 2-Phenoxyaniline hydrochloride". BLD Pharm.

- SVAK Lifesciences. "2-Phenoxyaniline hydrochloride | CAS NO: 166100-72-7". SVAK Lifesciences.

- Taylor & Francis. "Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands". Journal of Biomolecular Structure and Dynamics.

- NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Chemical Properties and Uses of 2-Phenoxyaniline". Inno Pharmchem.

Thermodynamic Solvation and Solubility Profiling of 2-Phenoxyaniline Hydrochloride in Organic Solvents

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Executive Summary

2-Phenoxyaniline hydrochloride (CAS: 166100-72-7), frequently identified in pharmaceutical quality control as Nimesulide EP Impurity C (Hydrochloride)[1], is a critical chemical intermediate and reference standard. From a physicochemical perspective, this molecule presents a complex solvation challenge. It features a highly lipophilic, bulky diphenyl ether moiety juxtaposed with a highly polar, ionic primary amine hydrochloride group.

Understanding its solubility across various organic solvents is paramount for optimizing reaction yields, designing crystallization-based purification steps, and developing robust analytical methods. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, a predictive thermodynamic framework, and a self-validating experimental protocol for empirical determination.

Theoretical Framework: Thermodynamics of Hydrochloride Salt Solvation

The dissolution of an amine hydrochloride salt in an organic solvent is governed by the delicate balance between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

Hansen Solubility Parameters (HSPs) and Ion Solvation

To predict the miscibility of 2-phenoxyaniline hydrochloride, we utilize Hansen Solubility Parameters (HSPs), which deconstruct cohesive energy into three intermolecular forces: dispersion ( δd ), polar ( δp ), and hydrogen-bonding ( δh ) forces[2].

For hydrochloride salts, the chloride anion ( Cl− ) acts as an exceptional hydrogen bond acceptor[2]. Consequently, solvents that possess a high hydrogen bond donor capacity (high δh donor) are uniquely equipped to disrupt the ionic lattice. The bulky phenoxy group, however, relies heavily on dispersion forces ( δd ) and π−π interactions for solvation. Therefore, the optimal solvent must exhibit a dual character: high dielectric constant to separate the ion pair, and sufficient organic character to solvate the diaryl ether core.

The Solvation Mechanism

The thermodynamic pathway of dissolution involves an endothermic lattice dissociation step followed by an exothermic ion solvation step. The overall Gibbs free energy of dissolution ( ΔGdiss ) must be negative for spontaneous solubilization.

Caption: Thermodynamic pathway of 2-Phenoxyaniline HCl dissolution in organic solvents.

Representative Solubility Profile in Organic Solvents

Because empirical thermodynamic data for specific proprietary intermediates can vary based on polymorphic form and purity, the following matrix provides a predictive, structurally-derived solubility profile for 2-phenoxyaniline hydrochloride. This serves as a baseline for solvent selection in process chemistry.

| Solvent Class | Solvent | Dielectric Constant ( ε ) | Expected Solubility Profile | Mechanistic Rationale |

| Polar Protic | Methanol | 32.7 | High (>50 mg/mL) | Strong H-bond donor stabilizes Cl− ; H-bond acceptor stabilizes NH3+ . |

| Polar Protic | Ethanol | 24.5 | Moderate-High | Slightly lower polarity than methanol, but excellent solvation of the diphenyl ether core. |

| Polar Aprotic | DMSO | 46.7 | High (>50 mg/mL) | High polarity and dipole moment effectively solvate the bulky organic cation; moderate anion solvation. |

| Polar Aprotic | Ethyl Acetate | 6.0 | Low (<5 mg/mL) | Insufficient dielectric constant to overcome the ionic lattice energy of the hydrochloride salt. |

| Non-Polar | Toluene | 2.4 | Practically Insoluble | Lacks H-bond capacity and polarity; cannot dissociate the NH3+⋅Cl− ion pair. |

Experimental Methodology: The Isothermal Shake-Flask Protocol

To obtain precise, actionable data for crystallization or reaction design, solubility must be determined empirically. The isothermal shake-flask method is universally recognized as the gold standard for determining the thermodynamic equilibrium solubility of pharmaceutical compounds[3][4].

The following protocol is designed as a self-validating system, ensuring that kinetic artifacts (such as supersaturation or incomplete dissolution) do not compromise the data.

Preparation of the Solid-Liquid System

-

Solvent Saturation: Dispense exactly 5.0 mL of the target organic solvent (HPLC grade, ≥ 99.9% purity) into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Excess Solute Addition: Gradually add 2-phenoxyaniline hydrochloride to the solvent. Causality: An excess of the solid phase must be maintained throughout the experiment to ensure that the chemical potential of the solid equals the chemical potential of the solute in the liquid phase, thereby satisfying the conditions for true thermodynamic equilibrium[4].

Isothermal Equilibration

-

Agitation: Place the sealed vials in a thermostatically controlled orbital shaking incubator. Set the temperature to the desired process condition (e.g., 25.0 ± 0.1 °C) and the agitation speed to 150 RPM.

-

Equilibrium Verification: Agitate the samples for a minimum of 24 hours. Causality: To prove equilibrium has been reached, withdraw micro-aliquots at 24 hours and 48 hours. If the concentration difference between the two time points is not statistically significant ( p>0.05 ), thermodynamic equilibrium is confirmed[3].

Phase Separation and Filtration

-

Sedimentation: Turn off the agitation and allow the vials to stand undisturbed at the exact experimental temperature for 4 hours to allow coarse particulates to settle.

-

Isothermal Filtration: Carefully withdraw 1.0 mL of the supernatant using a syringe pre-equilibrated to the experimental temperature. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter. Causality: Temperature control during filtration is critical. If the dissolution is endothermic, a drop in ambient temperature during filtration will cause rapid precipitation, falsely lowering the measured solubility.

Quantification

-

Dilution: Dilute the filtered aliquot with a compatible diluent (e.g., Methanol) to bring the concentration within the linear dynamic range of the analytical method.

-

HPLC-UV Analysis: Quantify the concentration of 2-phenoxyaniline using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (typically at λmax ~ 230-250 nm for phenoxyanilines). Back-calculate the original saturated concentration using the dilution factor.

Caption: Standard isothermal shake-flask workflow for equilibrium solubility determination.

Conclusion & Process Optimization Insights

The solubility of 2-phenoxyaniline hydrochloride is dictated by the competing physicochemical requirements of its bulky hydrophobic ether core and its highly polar ionic salt bridge. For synthetic applications requiring high concentrations of the solubilized salt, polar protic solvents (Methanol, Ethanol) or highly polar aprotic solvents (DMSO) are required. Conversely, if the goal is to isolate the compound via anti-solvent crystallization, the addition of non-polar solvents like toluene or low-polarity esters like ethyl acetate to a methanolic solution will rapidly decrease the dielectric constant of the medium, forcing the supersaturation and subsequent precipitation of the hydrochloride lattice.

By utilizing the isothermal shake-flask method described herein, process chemists can generate reliable, E-E-A-T compliant thermodynamic data to optimize their specific synthetic or purification workflows.

References

- SVAK Lifesciences. "2-Phenoxyaniline hydrochloride | CAS NO: 166100-72-7 | SVAK Lifesciences". SVAK Lifesciences.

- Asian Journal of Pharmaceutics. "Potential Screening of Spray Dried Solid Dispersion of Orlistat using Three Dimensional Solubility Parameter". Asian Journal of Pharmaceutics.

- MDPI. "Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability". MDPI.

- DOI.org. "Enhanced solubility of poorly water-soluble drugs in a choline chloride/diethylene glycol deep eutectic solvent: experimental and thermodynamic modeling". DOI.

Sources

- 1. ::2-Phenoxyaniline hydrochloride | CAS NO: 166100-72-7 | SVAK Lifesciences:: [svaklifesciences.com]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-Phenoxyaniline Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for 2-phenoxyaniline hydrochloride, a compound of interest for researchers and professionals in drug development and materials science. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its structural features. This document will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental choices and data interpretation.

Introduction: The Significance of Spectroscopic Analysis

2-Phenoxyaniline hydrochloride is an aromatic amine salt with a molecular structure that presents interesting features for spectroscopic analysis. The protonation of the amino group to form the hydrochloride salt significantly influences its electronic and vibrational properties compared to its free base, 2-phenoxyaniline. This guide will explore these differences, providing a comprehensive understanding of the molecule's spectral signature. The accurate interpretation of this data is a self-validating system for confirming the compound's identity and purity, which is a critical step in any research or development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-phenoxyaniline hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standard protocol for acquiring NMR spectra of 2-phenoxyaniline hydrochloride involves dissolving the sample in a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), as the compound is a salt and may have limited solubility in less polar solvents like chloroform-d (CDCl₃).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-phenoxyaniline hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Spectrometer Setup: The analysis is typically performed on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard for obtaining singlets for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Causality Behind Experimental Choices: The choice of a polar deuterated solvent is dictated by the ionic nature of the hydrochloride salt. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual solvent peak does not typically interfere with the aromatic region of the spectrum.

¹H NMR Spectral Interpretation

The protonation of the amino group to an ammonium group (-NH₃⁺) is the most significant factor influencing the ¹H NMR spectrum. This protonation leads to a downfield shift of the aromatic protons, particularly those on the aniline ring, due to the electron-withdrawing effect of the positively charged nitrogen. The protons of the -NH₃⁺ group itself will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

Expected ¹H NMR Data Summary for 2-Phenoxyaniline Hydrochloride in DMSO-d₆:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 3H | -NH₃⁺ |

| ~7.0-8.0 | m | 9H | Aromatic Protons |

Note: The aromatic region will show a complex multiplet pattern due to the coupling between the nine aromatic protons. 2D NMR techniques such as COSY and HSQC would be required for a definitive assignment of each aromatic proton.

¹³C NMR Spectral Interpretation

Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will show downfield shifts for the carbons of the aniline ring compared to the free base. The carbon directly attached to the nitrogen atom (C-N) will be particularly affected.

Expected ¹³C NMR Data Summary for 2-Phenoxyaniline Hydrochloride in DMSO-d₆:

| Chemical Shift (ppm) | Assignment |

| ~150-160 | C-O (phenoxy ring) |

| ~140-150 | C-O (aniline ring) |

| ~130-140 | C-N (aniline ring) |

| ~115-130 | Aromatic CH carbons |

Diagram of Molecular Structure and Proton/Carbon Numbering:

Caption: Molecular structure of 2-Phenoxyaniline Hydrochloride with atom numbering.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Bonding

IR spectroscopy provides valuable information about the functional groups present in a molecule. The conversion of the primary amine to an ammonium salt results in distinct changes in the IR spectrum.

Experimental Protocol: Solid-State Analysis

IR spectra of solid samples are typically acquired using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of 2-phenoxyaniline hydrochloride with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Trustworthiness of the Protocol: The KBr pellet method ensures a uniform dispersion of the sample, minimizing scattering effects and leading to a high-quality spectrum. It is a well-established and reliable technique for solid-state IR analysis.

IR Spectral Interpretation

The most significant feature in the IR spectrum of 2-phenoxyaniline hydrochloride is the appearance of a broad and strong absorption band in the region of 2500-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺) involved in hydrogen bonding.[1][2] The aromatic C-H stretching vibrations will appear as sharp bands around 3000-3100 cm⁻¹. The C-O-C ether stretching will be observed in the 1200-1300 cm⁻¹ region.

Key IR Absorption Bands for 2-Phenoxyaniline Hydrochloride:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3200 | Strong, Broad | -NH₃⁺ stretching |

| 3000-3100 | Medium, Sharp | Aromatic C-H stretching |

| 1500-1600 | Medium | Aromatic C=C stretching |

| 1200-1300 | Strong | Aryl-O-Aryl asymmetric C-O-C stretching |

Diagram of IR Spectroscopy Workflow:

Caption: A simplified workflow for obtaining and interpreting an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For hydrochloride salts, the analysis can be challenging due to their non-volatile nature.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique suitable for analyzing polar and ionic compounds.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-phenoxyaniline hydrochloride in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expertise in Experimental Choices: In ESI-MS of hydrochloride salts, it is common to observe the protonated molecule of the free base, [M+H]⁺, where M is the molecular weight of 2-phenoxyaniline. This is because the hydrochloride salt readily dissociates in solution, and the free amine is then protonated in the ESI process. It is less common to observe the intact salt in the gas phase.

Mass Spectrum Interpretation

The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule of 2-phenoxyaniline, [C₁₂H₁₁NO + H]⁺, at an m/z of 186.22. The isotopic pattern of this peak will confirm the elemental composition. Fragmentation of this parent ion can provide further structural information.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 186.22 | [M+H]⁺ (Protonated 2-phenoxyaniline) |

| 185.22 | [M]⁺ (Molecular ion of 2-phenoxyaniline) |

Fragmentation Pathway:

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule could fragment through various pathways, including the loss of the phenoxy group or cleavage of the aniline ring.

Diagram of ESI-MS Process:

Sources

The Pharmacological Versatility of 2-Phenoxyaniline Derivatives: A Technical Guide to Biological Activities and Therapeutic Applications

Executive Summary

The 2-phenoxyaniline scaffold represents a privileged pharmacophore in modern medicinal chemistry. Structurally characterized as a biphenyl ether derivative, it possesses a unique twin aromatic ring system connected by an oxygen atom. Crystallographic studies reveal that this oxygen bridge forces the rings into a syn-periplanar conformation with a dihedral angle of approximately 71.4°[1]. This specific three-dimensional geometry allows 2-phenoxyaniline derivatives to act as highly adaptable ligands, capable of navigating diverse hydrophobic binding pockets across multiple biological targets, ranging from cyclooxygenase enzymes to voltage-gated ion channels[1][2].

Mechanistic Profiling of Core Biological Activities

Cyclooxygenase-2 (COX-2) Selectivity and Anti-Inflammatory Pathways

The foundational pharmacological relevance of this scaffold is exemplified by 4-nitro-2-phenoxyaniline, the critical synthetic intermediate for Nimesulide[1]. Nimesulide was the first non-steroidal anti-inflammatory drug (NSAID) identified to possess COX-2 selectivity[1]. The diphenyl ether linkage of the 2-phenoxyaniline core provides the necessary conformational flexibility to exploit the larger, more flexible hydrophobic side pocket of the COX-2 active site, a structural feature absent in the constitutively expressed COX-1 enzyme.

Voltage-Gated Calcium Channel (CaV) Modulation

Recent advancements have repurposed the phenoxyaniline core for the management of neuropathic pain via the inhibition of N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels[2]. By replacing the metabolically labile amide linkers found in earlier channel blockers (such as MONIRO-1) with an aniline moiety, researchers have developed phenoxyaniline and sulfonamide analogues with superior pharmacokinetic profiles[2]. The secondary aniline functionality alters the pKa and hydrogen-bonding network, directly influencing the binding kinetics within the channel pore and yielding potent, sub-micromolar inhibition[2].

Angiotensin-II (AT1) Receptor Antagonism

Derivatization of 2-phenoxyaniline into Schiff bases and thiazolidinones has unlocked potent antihypertensive activities[3]. These derivatives are rationally designed to mimic the biphenyl tetrazole moiety of established AT1 antagonists like Losartan[3]. The 2-phenoxyaniline core maintains the critical spatial distance between the acidic pharmacophore and the lipophilic side chains, effectively antagonizing the AT1 receptor to reduce Angiotensin-II induced hypertension and vasoconstriction[3].

Diagnostic Applications: TSPO PET Imaging

Beyond therapeutics, 18F-labeled 2-phenoxyaniline derivatives have been developed as translocator protein (TSPO)-specific positron emission tomography (PET) agents for imaging neuroinflammation[4]. Utilizing photoredox-mediated halide interconversion, aryl chlorides on the phenoxyaniline core are efficiently replaced with 18F, enabling late-stage radiofluorination for clinical diagnostics[4].

Transition Metal Complexation: Amplifying Antimicrobial Efficacy

While the bare 2-phenoxyaniline scaffold exhibits baseline biological activity, its conversion into Schiff base ligands and subsequent coordination with transition metals drastically amplifies its antimicrobial and antioxidant properties[5]. For instance, a synthesized Nickel(II) complex (Complex 14) based on a 2-phenoxyaniline and salicylaldehyde derivative demonstrated exceptional potency against microbial diseases (7.14 ± 0.05 μM)[5].

Mechanistic Causality: The enhanced efficacy of these metal complexes is governed by Tweedy's chelation theory. Coordination of the metal ion with the Schiff base reduces the polarity of the metal by partially sharing its positive charge with the donor atoms (N, O). This delocalization of pi-electrons over the chelate ring significantly increases the lipophilicity of the complex. Consequently, the metal complex can more easily permeate the lipid bilayer of bacterial cell membranes, disrupting cellular respiration and protein synthesis.

Pharmacological Pathways Visualization

Pharmacological pathways and therapeutic targets of 2-phenoxyaniline derivatives.

Quantitative Data Summary

| Derivative / Compound Type | Primary Target / Pathway | Key Therapeutic Application | Representative Metric / IC50 | Ref. |

| 4-Nitro-2-phenoxyaniline | COX-2 Enzyme | Anti-inflammatory | Key Precursor (Nimesulide) | [1] |

| Phenoxyaniline Analogue 22 | CaV2.2 / CaV3.2 | Neuropathic Pain Relief | Sub-micromolar IC50 | [2] |

| Schiff Base (Compound V) | AT1 Receptor | Antihypertensive | Efficacy comparable to Losartan | [3] |

| Ni(II) Complex 14 | Microbial Pathogens | Antimicrobial | MIC: 7.14 ± 0.05 μM | [5] |

| 18F-Labeled Analogues | TSPO Protein | Neuroinflammation PET | High Radiochemical Yield (RCY) | [4] |

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data generation relies on self-validating experimental designs. The following protocols detail the critical workflows for evaluating 2-phenoxyaniline derivatives, embedding causality and internal controls into every step.

Protocol 1: FLIPR Calcium Imaging Assay for CaV2.2/CaV3.2 Activity

Objective: To quantify the functional inhibition of voltage-gated calcium channels by phenoxyaniline analogues[2]. System Causality & Validation: We utilize SH-SY5Y neuroblastoma cells for CaV2.2 testing because they endogenously express these channels. However, to prevent false positives from CaV1 channels (also present in SH-SY5Y), the addition of Nifedipine (a selective CaV1 blocker) is mandatory. This isolates the CaV2.2-mediated calcium influx. For CaV3.2, we use recombinant HEK293T cells to ensure a clean background devoid of endogenous T-type channels. Step-by-Step Methodology:

-

Cell Seeding: Plate SH-SY5Y cells (for CaV2.2) and transfected HEK293T cells (for CaV3.2) in 384-well black-walled, clear-bottom plates at a density of 30,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

-

Dye Loading: Remove the culture media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

-

Target Isolation (Critical Step): For the SH-SY5Y plate, add 10 μM Nifedipine to the assay buffer to selectively block background CaV1 activity.

-

Compound Incubation: Add the 2-phenoxyaniline derivatives at varying concentrations (e.g., 0.1 nM to 10 μM) to the wells. Include a known inhibitor (e.g., Ziconotide for CaV2.2) as a positive validation control. Incubate for 30 minutes at room temperature.

-

Depolarization & Measurement: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence reading for 10 seconds, then automatically inject 90 mM KCl to depolarize the cell membrane and open the voltage-gated calcium channels.

-

Data Acquisition: Record the peak fluorescence intensity (Ex: 488 nm, Em: 525 nm) and calculate the IC50 values using a four-parameter logistic non-linear regression model.

Protocol 2: Synthesis and Validation of Antimicrobial Ni(II) Schiff Base Complexes

Objective: To synthesize and evaluate octahedral Ni(II) complexes of 2-phenoxyaniline-derived Schiff bases for enhanced antimicrobial activity[5]. System Causality & Validation: The formation of the azomethine (-HC=N-) linkage must be analytically validated before metal coordination to ensure the ligand is intact. The subsequent biological assay uses a broth microdilution method, which provides a quantitative Minimum Inhibitory Concentration (MIC) rather than the qualitative zone of inhibition, ensuring reproducible and scalable data. Step-by-Step Methodology:

-

Ligand Synthesis: Dissolve equimolar amounts (10 mmol) of 2-phenoxyaniline and a salicylaldehyde derivative in 30 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 4-6 hours.

-

Analytical Validation 1: Monitor the reaction via TLC. Upon completion, precipitate the product, filter, and recrystallize from ethanol. Confirm the formation of the Schiff base via FT-IR by observing the disappearance of the primary amine bands (~3400 cm⁻¹) and the appearance of a sharp azomethine peak (~1620 cm⁻¹).

-

Metal Complexation: Dissolve 2 mmol of the validated Schiff base ligand in 20 mL of hot ethanol. Slowly add 1 mmol of NiCl₂·6H₂O dissolved in 10 mL of ethanol. Reflux for 3 hours.

-

Analytical Validation 2: Isolate the resulting solid complex. Confirm the octahedral stereochemistry and metal coordination via UV-Vis spectroscopy (d-d transitions) and shifts in the FT-IR azomethine peak.

-

Antimicrobial Screening (Broth Microdilution): Prepare a serial dilution of the Ni(II) complex in a 96-well plate using Mueller-Hinton broth. Inoculate with standardized microbial suspensions (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

-

Incubation & Readout: Incubate for 24 hours at 37°C. Add resazurin dye to each well; a color change from blue to pink indicates microbial viability. The lowest concentration retaining the blue color is recorded as the MIC.

References

- Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands.Taylor & Francis.

- Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues.RSC Publishing.

- 4-Nitro-2-phenoxyaniline.IUCr Journals.

- Synthesis and Pharmacological Evaluation of Certain Schiff Bases and Thiazoldine Derivatives as AT1 Angiotension-II.Journal of Pharmaceutical Science and Technology.

- Arene Radiofluorination Enabled by Photoredox-Medi

Sources

The Role of 2-Phenoxyaniline Hydrochloride in Medicinal Chemistry: Synthesis, Pharmacological Applications, and Biological Evaluation

Executive Summary

In the landscape of medicinal chemistry, the rational design of therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently yield high-affinity ligands for diverse biological targets. 2-Phenoxyaniline (CAS 2688-84-8) and its hydrochloride salt represent one such foundational scaffold. Characterized by a primary amine and a phenoxy group linked via an ether bond, this twin-aromatic system offers a unique combination of moderate lipophilicity, steric flexibility, and versatile reactivity[1].

As a Senior Application Scientist, I have observed that the true value of 2-phenoxyaniline hydrochloride lies not just in its structural simplicity, but in its synthetic malleability. It serves as the critical precursor for blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide[2], a ligand backbone for potent antimicrobial transition-metal complexes[3], and a core building block for next-generation epigenetic modulators targeting Lysine-specific demethylase 1 (LSD1)[4]. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, pharmacological applications, and biological evaluation workflows associated with 2-phenoxyaniline.

Physicochemical Properties & Pharmacokinetics

Understanding the physicochemical baseline of a starting material is critical for predicting downstream pharmacokinetics (ADMET) and optimizing synthetic reaction conditions. The free base of 2-phenoxyaniline is moderately lipophilic, which is advantageous for target binding but presents solubility challenges in aqueous assays[1]. Conversion to the hydrochloride salt mitigates this issue.

Table 1: Physicochemical Profile of 2-Phenoxyaniline

| Property | Value | Causality / Medicinal Chemistry Significance |

| Molecular Formula | C₁₂H₁₁NO | The twin aromatic ring structure provides essential π-π stacking capabilities for hydrophobic pocket binding[2]. |

| Molecular Weight | 185.22 g/mol | The low molecular weight strictly adheres to Lipinski's Rule of 5, allowing ample mass allowance for downstream derivatization[1]. |

| Physical State | Light orange crystal | Indicates a stable crystalline lattice. The free base is prone to auto-oxidation, making the hydrochloride salt preferred for long-term storage[1]. |

| Solubility Profile | High in CHCl₃/MeOH; Low in H₂O | The lipophilic diphenyl ether core necessitates conversion to the HCl salt or the use of co-solvents (e.g., DMSO) for in vitro biological screening[1]. |

Synthetic Methodologies: Constructing the Diphenyl Ether Core

The synthesis of 2-phenoxyaniline derivatives generally relies on two retrosynthetic disconnections: the C-O ether bond (via Ullmann condensation) or the C-N aniline bond (via Buchwald-Hartwig amination)[5]. For the unsubstituted 2-phenoxyaniline core, the Ullmann condensation remains the most scalable and atom-economical approach.

Protocol 1: Synthesis of 2-Phenoxyaniline Hydrochloride via Ullmann Condensation

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale to ensure that researchers understand why specific reagents are chosen, allowing for intelligent troubleshooting.

Step 1: C-O Bond Formation (Ullmann Condensation)

-

Procedure: Combine 1-chloro-2-nitrobenzene (1.0 eq) and phenol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous K₂CO₃ (1.5 eq) and CuI (0.1 eq). Heat the mixture to 150 °C under a nitrogen atmosphere for 12 hours[5].

-

Causality & Logic: K₂CO₃ is selected to deprotonate the phenol, generating a highly nucleophilic phenoxide ion. Unactivated aromatic nucleophilic substitution is kinetically unfavorable; therefore, CuI is introduced as a catalyst. The copper facilitates an oxidative addition/reductive elimination cycle, drastically lowering the activation energy. DMF is used because its highly polar, aprotic nature stabilizes the transition state without solvating the phenoxide nucleophile too tightly.

Step 2: Nitro Group Reduction

-

Procedure: Isolate the 2-nitrodiphenyl ether intermediate. Dissolve in ethanol and add 10% Pd/C (10% w/w). Subject the mixture to hydrogenation at 50 psi H₂ for 4 hours[5]. Filter through Celite to remove the catalyst.

-

Causality & Logic: While dissolving metal reductions (e.g., SnCl₂/HCl) are traditional, catalytic hydrogenation is chosen here to prevent heavy metal contamination. Trace metals can cause false positives in downstream biological assays (especially in antimicrobial screening) by inducing reactive oxygen species (ROS).

Step 3: Hydrochloride Salt Formation

-

Procedure: Cool the ethanolic solution of the free base to 0 °C. Dropwise, add a stoichiometric excess of ethereal HCl. Filter the resulting precipitate and recrystallize from ethanol.

-

Causality & Logic: The primary amine of the free base is highly susceptible to auto-oxidation, which degrades the compound into dark, polymeric impurities. Protonating the amine to form the hydrochloride salt eliminates the lone pair's reactivity, drastically improving shelf-life, handling stability, and aqueous solubility for subsequent steps.

Caption: Synthetic workflow of 2-phenoxyaniline hydrochloride and its pharmacological derivatives.

Pharmacological Applications & Mechanistic Pathways

The structural duality of 2-phenoxyaniline—combining a hydrogen-bond donor (amine) with a flexible, lipophilic hinge (ether)—makes it a highly sought-after scaffold in drug discovery.

NSAID Development: The Nimesulide Pathway

2-Phenoxyaniline is the direct precursor to 4-nitro-2-phenoxyaniline, a critical intermediate in the synthesis of Nimesulide[2][6]. Nimesulide was one of the first non-steroidal anti-inflammatory drugs (NSAIDs) identified to exhibit preferential selectivity for Cyclooxygenase-2 (COX-2) over COX-1. The twin aromatic ring structure allows the molecule to effectively navigate the larger hydrophobic channel of the COX-2 active site, reducing the gastrointestinal toxicity typically associated with non-selective COX inhibitors[2].

Antimicrobial & Antioxidant Transition Metal Complexes

With the rise of antimicrobial resistance, researchers are exploring organometallic chemistry. 2-Phenoxyaniline is frequently reacted with salicylaldehyde derivatives to form bidentate Schiff base ligands. These ligands coordinate with transition metals—such as Nickel(II), Copper(II), and Cobalt(II)—to form octahedral stereochemical complexes[3].

-

Mechanistic Insight: The chelation of the metal ion by the 2-phenoxyaniline-derived Schiff base reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This increases the lipophilicity of the entire complex, enabling it to penetrate the lipid membranes of bacterial cells more efficiently, where it disrupts enzymatic activity and induces oxidative stress[3][7].

Epigenetic Modulation: LSD1 Inhibition in Oncology

Recent breakthroughs in oncology have utilized 2-phenoxyaniline to synthesize phenoxazine derivatives. These compounds act as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in various cancers[4].

-

Mechanistic Insight: Molecular docking studies reveal that the phenoxazine ring (derived from 2-phenoxyaniline) docks deeply into the FAD-binding pocket of LSD1. The benzene rings form critical π-H interactions with residues like Val333 and Met332. By blocking LSD1, these compounds prevent histone demethylation, leading to the downregulation of β-catenin transcription and the subsequent suppression of gastric cancer stemness[4].

Caption: Mechanism of LSD1 inhibition by 2-phenoxyaniline-derived phenoxazine compounds.

Biological Evaluation Workflows

To validate the efficacy of 2-phenoxyaniline derivatives, robust and reproducible biological assays must be employed. Below is the standardized protocol for evaluating the antimicrobial activity of 2-phenoxyaniline-based transition metal complexes.

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)

Step 1: Compound Preparation & Solubilization

-

Procedure: Dissolve the synthesized metal(II) complex in 100% DMSO to create a 10 mM stock solution. Dilute with Mueller-Hinton broth to achieve working concentrations, ensuring the final DMSO concentration never exceeds 1% v/v.

-

Causality & Logic: Transition metal complexes are notoriously insoluble in aqueous media. DMSO ensures complete solvation without disrupting the coordination sphere. Capping the final DMSO concentration at 1% is a critical self-validating control; concentrations above this threshold can induce solvent-mediated cytotoxicity, artificially inflating the apparent antimicrobial efficacy of the drug.

Step 2: Minimum Inhibitory Concentration (MIC) Determination

-

Procedure: In a 96-well plate, perform serial two-fold dilutions of the compound. Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to 5 × 10⁵ CFU/mL. Incubate at 37 °C for 18 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

-

Causality & Logic: The 96-well format allows for high-throughput, statistically significant screening. Relying purely on optical density (OD) can be misleading because metal complexes often precipitate or possess intrinsic color. Resazurin acts as an objective, colorimetric redox indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is unequivocally identified as the lowest concentration well that remains blue, validating the cessation of microbial respiration.

Conclusion

2-Phenoxyaniline hydrochloride is far more than a simple organic intermediate; it is a highly versatile pharmacological scaffold. Whether it is being utilized to navigate the hydrophobic channels of COX enzymes, coordinate transition metals for enhanced membrane permeability, or anchor novel epigenetic modulators into the FAD-binding pocket of LSD1, its structural properties make it indispensable. By understanding the causality behind its chemical reactivity and biological behavior, drug development professionals can continue to leverage this compound to engineer the next generation of targeted therapeutics.

References

- Understanding the Chemical Properties and Uses of 2-Phenoxyaniline Ningbo Inno Pharmchem Co., Ltd.

- Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands Future Medicinal Chemistry (Taylor & Francis)

- 4-Nitro-2-phenoxyaniline IUCr / PubMed Central

- Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide Benchchem

- Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation Journal of Medicinal Chemistry (ACS Public

Sources

- 1. nbinno.com [nbinno.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and computational investigation of transition metal(II) complexes of 2-phenoxyaniline-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenoxyaniline Hydrochloride: Comprehensive Nomenclature, Structural Dynamics, and Synthetic Workflows in Drug Discovery

As a Senior Application Scientist, navigating the complex landscape of pharmaceutical intermediates requires more than just knowing a chemical structure; it demands a deep understanding of nomenclature, structural causality, and self-validating experimental design. This technical guide explores the critical intermediate 2-Phenoxyaniline hydrochloride , detailing its synonymous identities in scientific literature, its mechanistic role in drug discovery, and the field-proven protocols used to harness its reactivity.

Synonymous Nomenclature in Scientific Literature

The hydrochloride salt of 2-phenoxyaniline is a highly versatile building block. Depending on the regulatory or synthetic context, it appears under several validated synonyms across literature and pharmacopeial documentation:

-

2-Phenoxybenzenamine hydrochloride : The systematic IUPAC-aligned nomenclature preferred in structural databases and patent literature 1.

-

Nimesulide EP Impurity C (Hydrochloride) : The strict regulatory designation used in the European Pharmacopoeia. This highlights its role as a critical byproduct, degradation intermediate, or starting material in the synthesis of the COX-2 inhibitor Nimesulide [[1]]().

-

2-Phenoxyaniline (Free Base) : While not a direct synonym for the salt, the free base form is the active nucleophilic species generated in situ during most synthetic applications 2.

Core Chemical Profile

| Property | Value |

| Chemical Name | 2-Phenoxyaniline hydrochloride |

| CAS Number (Hydrochloride Salt) | 166100-72-7 1 |

| CAS Number (Free Base) | 2688-84-8 [[2]]() |

| Molecular Formula (Free Base) | C₁₂H₁₁NO 2 |

| Molecular Weight (Free Base) | 185.22 g/mol [[2]]() |

| Regulatory Designation | Nimesulide EP Impurity C 1 |

Mechanistic Significance in Medicinal Chemistry

The 2-phenoxyaniline scaffold is characterized by a twin aromatic ring structure bridged by an ether oxygen 3. Crystallographic studies reveal that the oxygen atom connecting the two aromatic rings adopts a syn-periplanar (+sp) conformation 3.

This unique structural flexibility is the causal factor allowing the molecule to act as a versatile intermediate for several high-value pharmaceutical drugs, including Nimesulide, Ampxipine, and Loxapine 3. Furthermore, the scaffold is heavily utilized in the development of transition metal(II) complexes, where 2-phenoxyaniline-based Schiff base ligands coordinate to metals (e.g., Nickel) to form octahedral stereocenters with potent antimicrobial and antioxidant properties [[4]]().

Experimental Workflows & Self-Validating Protocols

To utilize 2-phenoxyaniline hydrochloride effectively, the inert salt must be chemically activated. The following protocols demonstrate how to manipulate this compound into high-value pharmaceutical targets.

Protocol A: Synthesis of 2-Phenoxyanilide Analogs (TCMDC-137332 Scaffold)

TCMDC-137332 is a notable antiplasmodial hit compound targeting Plasmodium falciparum5. To synthesize its core scaffold, the hydrochloride salt must be converted to its nucleophilic free base via an amide coupling reaction.

-

Reagent Preparation: Dissolve 1.50 mmol of 2-phenoxyaniline hydrochloride in 5–8 mL of anhydrous toluene and cool the mixture 5.

-

Causality: Toluene provides a non-polar, aprotic environment that minimizes hydrolytic side reactions during acyl substitution.

-

-

In Situ Free-Basing: Add 4.00 mmol of triethylamine (TEA) to the solution 5.

-

Causality: TEA acts as a proton scavenger. It neutralizes the hydrochloride salt, liberating the nucleophilic 2-phenoxyaniline free base and driving the equilibrium forward. The excess TEA also neutralizes the HCl generated in the subsequent step.

-

-

Electrophilic Addition: Slowly add 1.65 mmol of the corresponding acid chloride (e.g., pivaloyl chloride) to the stirred solution 5.

-

Self-Validation & Characterization: Confirm the identity and purity of the resulting amide using High-Performance Liquid Chromatography (HPLC) at 254 nm and 280 nm, alongside ¹H-NMR (400 MHz) and ¹³C-NMR (101 MHz) 5. This ensures the protocol validates its own synthetic yield and purity.

Protocol B: Synthesis of Nimesulide Intermediates (4-Nitro-2-phenoxyaniline)

The synthesis of the COX-2 inhibitor Nimesulide relies heavily on the 2-phenoxyaniline core 6.

-

Etherification: Condense o-chloronitrobenzene with phenol in the presence of a catalyst (e.g., active nickel) and ethanol to yield 2-phenoxynitrobenzene 7.

-

Reduction & Sulfonylation: Reduce the nitro group to yield the 2-phenoxyaniline core, followed by reaction with methanesulfonyl chloride to form a sulphonanilide intermediate 6.

-

Selective Nitration: The intermediate is subjected to selective nitration to yield the final 4-nitro-2-phenoxymethanesulfonanilide (Nimesulide) 6.

-

Causality: The electron-donating nature of the ether oxygen directs the incoming nitro electrophile, ensuring high regioselectivity during the final step 8.

-

Visualizing the Synthetic Divergence

The following pathway maps the divergence of 2-Phenoxyaniline HCl into distinct pharmaceutical and antimicrobial classes based on the chosen electrophilic or coordination chemistry.

Synthetic divergence of 2-Phenoxyaniline HCl into pharmaceutical and antimicrobial scaffolds.

References

-

Title: 4-Nitro-2-phenoxyaniline - PMC Source: nih.gov URL: [Link]

-

Title: Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands Source: tandfonline.com URL: [Link]

-

Title: A practical large scale synthesis of nimesulide — A step ahead Source: researchgate.net URL: [Link]

-

Title: Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives Source: scholarsresearchlibrary.com URL: [Link]

- Source: google.com (Patents)

Sources

- 1. ::2-Phenoxyaniline hydrochloride | CAS NO: 166100-72-7 | SVAK Lifesciences:: [svaklifesciences.com]

- 2. 2688-84-8|2-Phenoxyaniline|BLD Pharm [bldpharm.com]

- 3. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Application Note: Synthesis and Validation of 2-Phenoxyaniline Derivatives as Ion Channel Inhibitors

Executive Summary & Mechanistic Rationale

The 2-phenoxyaniline scaffold has emerged as a highly versatile and potent pharmacophore in the development of novel ion channel inhibitors. Specifically, derivatives of 2-phenoxyaniline have demonstrated profound efficacy in blocking CaV2.2 (N-type) and CaV3.2 (T-type) voltage-gated calcium channels, which are critical targets for the attenuation of neuropathic pain ()[1]. Furthermore, structurally related analogs exhibit selective inhibitory action on the Na⁺/Ca²⁺ exchange system, providing cellular protection against calcium overload during ischemic events or reperfusion injury ()[2].

This application note provides a comprehensive, self-validating synthetic protocol for generating functionalized 2-phenoxyaniline derivatives. By replacing traditional, highly hydrophilic functional groups (such as guanidinium) with optimized terminal amines (e.g., pyrrolidine or piperidine) via an aniline linker, researchers can significantly enhance the Central Nervous System Multiparameter Optimization (CNS MPO) scores of these drug candidates, ensuring superior blood-brain barrier (BBB) penetrance and plasma stability[1].

Mechanism of CaV2.2/CaV3.2 channel inhibition by 2-phenoxyaniline derivatives.

Quantitative Pharmacological & Physicochemical Data

The structural optimization of the 2-phenoxyaniline core directly influences its pharmacokinetic profile. The table below summarizes the target metrics required for a successful ion channel inhibitor in this class, derived from recent structure-activity relationship (SAR) studies[1][2].

| Parameter / Property | Target Value / Range | Mechanistic Significance |

| Primary Targets | CaV2.2, CaV3.2, Na⁺/Ca²⁺ Exchanger | Blockade of these channels prevents pathological Ca²⁺ influx and subsequent neurotransmitter release[1][2]. |

| IC₅₀ (CaV2.2/CaV3.2) | 1.5 µM – 5.0 µM | Low micromolar potency is required for effective in vivo analgesia without off-target toxicity[1]. |

| CNS MPO Score | 4.0 – 4.4 | Scores > 4.0 indicate a high probability of successful blood-brain barrier (BBB) penetration[1]. |

| Therapeutic Index | > 10 | Indicates high plasma stability and low cytotoxicity in mammalian cell lines (e.g., Cos-7)[1]. |

| Optimal Terminal Amines | Pyrrolidine, Piperidine | Reduces overall hydrophilicity compared to native amide/guanidinium linkers, improving drug-likeness[1]. |

Synthetic Strategy & Chemical Causality

The preparation of 2-phenoxyaniline ion channel inhibitors is executed through a highly modular, three-stage synthetic workflow. Each step is governed by specific chemical causalities:

-

Ullmann-Type Condensation (SNAr): The formation of the diaryl ether linkage is achieved by reacting a substituted phenol with an ortho-halonitrobenzene. Potassium tert-butoxide (KOtBu) is used to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. N,N-dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the potassium cation but leaves the phenoxide "naked" and highly reactive, facilitating the nucleophilic aromatic substitution[2].

-

Chemoselective Nitro Reduction: The nitro intermediate must be reduced to an aniline. While catalytic hydrogenation (Pd/C, H₂) is highly efficient and clean[3], substrates containing halogen atoms (which are common in Na⁺/Ca²⁺ inhibitors) risk unwanted dehalogenation. In such cases, an iron/ammonium chloride (Fe/NH₄Cl) system is mandated to ensure chemoselective reduction of the nitro group while preserving aryl halides.

-

Reductive Amination: To install the critical terminal amine required for CaV channel binding, the resulting 2-phenoxyaniline is reacted with an aldehyde. A Brønsted acid (p-TSA) activates the carbonyl, and a Dean-Stark apparatus is strictly required to continuously remove water. Because imine formation is an equilibrium process, azeotropic water removal forces the reaction to completion via Le Chatelier’s principle[1]. Subsequent reduction with NaBH₄ traps the imine as a stable secondary amine.

Three-step synthetic workflow for 2-phenoxyaniline ion channel inhibitors.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system . Do not proceed to the next stage unless the in-process validation criteria are explicitly met.

Protocol A: Synthesis of the 2-Nitrodiphenyl Ether Core

Reference Standard:[2]

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Deprotonation: Dissolve the substituted phenol (28.4 mmol, 1.0 equiv) in anhydrous DMF (100 mL). Cool the solution to 0 °C using an ice bath. Slowly add KOtBu (31.2 mmol, 1.1 equiv) portion-wise. Stir for 15 minutes to ensure complete formation of the phenoxide anion.

-

Coupling: Add the ortho-halonitrobenzene (e.g., 1-chloro-4-ethoxy-2-nitrobenzene) (28.4 mmol, 1.0 equiv) to the reaction mixture.

-

Heating: Attach a reflux condenser and heat the reaction to 150 °C for 2 to 12 hours under a continuous nitrogen atmosphere[2].

-

Workup: Cool the mixture to room temperature. Pour the solution into 300 mL of ice water to precipitate the product or extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with water (3 × 100 mL) and brine (100 mL) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

In-Process Validation:

-

TLC: Confirm the disappearance of the starting phenol (visualized with UV and KMnO₄).

-

¹H NMR (CDCl₃): Confirm the absence of the broad phenolic -OH singlet (typically ~9.0-10.0 ppm) and verify the integration of the two distinct aromatic spin systems.

-

Protocol B: Chemoselective Nitro Reduction

Reference Standard: [3]

Note: If the substrate contains halogens (e.g., -Cl, -Br, -F) that must be retained for SAR purposes, use the Alternative Fe/NH₄Cl method.

Standard Method (Pd/C Catalytic Hydrogenation):

-

Dissolve the 2-nitrodiphenyl ether intermediate (10.0 mmol) in absolute ethanol (50 mL) within a hydrogenation vessel.

-

Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a blanket of nitrogen[3].

-

Evacuate the vessel and backfill with H₂ gas. Maintain a pressure of 50 psi and stir vigorously for 4 hours at room temperature[3].

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure.

Alternative Method (Fe/NH₄Cl for Halogenated Substrates):

-

Dissolve the intermediate (10.0 mmol) in a 4:1 mixture of Ethanol:Water (50 mL).

-

Add Iron powder (50.0 mmol, 5.0 equiv) and Ammonium Chloride (50.0 mmol, 5.0 equiv).

-

Reflux the mixture at 80 °C for 2-4 hours. Filter hot through Celite, extract with EtOAc, wash with brine, and concentrate.

In-Process Validation:

-

Visual: Observe a distinct color shift from the deep yellow/orange of the nitro compound to a pale yellow or colorless oil/solid.

-

¹H NMR (CDCl₃): Confirm the appearance of a broad singlet integrating to 2H between 3.5 and 5.0 ppm, corresponding to the newly formed primary aniline (-NH₂).

Protocol C: Reductive Amination for Target Functionalization

Reference Standard: [1]

-

Imine Formation: In a 250 mL round-bottom flask, dissolve the 2-phenoxyaniline derivative (7.02 mmol, 1.0 equiv) and the target aldehyde (11.7 mmol, 1.6 equiv) in anhydrous toluene (80 mL).

-

Catalysis & Dehydration: Add p-toluenesulfonic acid (p-TSA) (0.38 mmol, 0.05 equiv). Attach a Dean-Stark apparatus and a reflux condenser.

-

Reflux: Deoxygenate the solution by bubbling N₂ for 30 minutes. Reflux the mixture for 5 to 7 days[1]. The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the imine.

-

Reduction: Cool the reaction to room temperature and remove the toluene under reduced pressure. Redissolve the crude imine in dry methanol (80 mL) and cool to 0 °C.

-

Hydride Addition: Slowly add Sodium Borohydride (NaBH₄) (39.6 mmol, 5.6 equiv) portion-wise to selectively reduce the imine to the secondary amine[1]. Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Final Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel column chromatography (e.g., Hexane/EtOAc gradient).

-

Final Validation:

-

LC-MS: Confirm the exact mass of the final compound.

-

Purity: Ensure >95% purity via analytical HPLC before proceeding to in vitro FLIPR-based intracellular calcium response assays.

-

References

-

Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues Source: RSC Advances (via NCBI PubMed Central) URL:[Link]

- US6162832A - 2-Phenoxyaniline derivatives Source: Google Patents URL

Sources

Application Note: 2-Phenoxyaniline as a Strategic Intermediate in the Synthesis of Advanced Azo Dyes and Metal-Complex Colorants

Introduction & Mechanistic Rationale

2-Phenoxyaniline (CAS 2688-84-8), also known as o-phenoxyaniline or 2-aminodiphenyl ether, is a highly versatile organic intermediate characterized by a twin-aromatic ring structure connected via an ether linkage[1]. While it serves as a critical precursor in pharmaceutical synthesis (notably for COX-2 inhibitors like Nimesulide)[2], its predominant industrial application lies in the manufacturing of high-performance azo dyes and pigments[3].

In dye chemistry, the structural anatomy of 2-phenoxyaniline provides two distinct advantages:

-

Electronic Tuning: The electron-donating nature of the phenoxy group (-O-Ph) alters the electron density of the primary aromatic ring, allowing chemists to shift the absorption maximum ( λmax ) of the resulting chromophore. This is particularly useful in formulating green-shade yellow to bluish-red dyes[4].

-

Steric Bulk and Fastness: The bulky phenoxy substituent introduces significant steric hindrance. When incorporated into 1:2 metal complex azo dyes, this steric bulk shields the azo linkage (-N=N-) from oxidative and reductive cleavage, drastically improving the light fastness and wash fastness of the final textile or coating product[5].

Physico-Chemical & Safety Profile

Understanding the physical properties of 2-phenoxyaniline is foundational for designing efficient reaction conditions, particularly regarding solvent selection and thermal control during diazotization[3].

Table 1: Physico-Chemical and Safety Data of 2-Phenoxyaniline

| Property / Parameter | Value / Description | Experimental Implication |

| Molecular Formula | C₁₂H₁₁NO | Base structure for stoichiometric calculations. |

| Molecular Weight | 185.22 g/mol | 1.0 Molar equivalent = 185.22 g. |

| Melting Point | 47 – 50 °C | Solid at room temperature; requires pre-dissolution in acid/solvent. |

| Boiling Point | 170 °C | Stable under standard reflux conditions. |

| Solubility | Soluble in organics; low in H₂O | Requires strong acidic medium (HCl/H₂SO₄) for aqueous diazotization. |

| Flash Point | 113 °C (Closed Cup) | Combustible solid; handle away from open ignition sources[6]. |

| GHS Hazards | H302, H312, H332, H315, H319 | Acute toxicity (Oral/Dermal/Inhalation); requires N95 mask and gloves[6]. |

Synthesis Workflow: Diazotization and Azo Coupling

The conversion of 2-phenoxyaniline into a functional dye relies on a two-step electrophilic aromatic substitution framework: Diazotization followed by Azo Coupling . Because diazonium salts are notoriously unstable and prone to hydrolytic degradation into phenols, the workflow must be strictly temperature-controlled[7].

Fig 1: Synthesis workflow of 1:2 metal complex azo dyes from 2-phenoxyaniline.

Experimental Protocols

The following protocols describe the synthesis of a symmetrical 1:2 metal complex azo dye using 2-phenoxyaniline as the diazo component.

Protocol A: Preparation of the Diazonium Salt (Self-Validating Method)

Causality: The reaction utilizes a slight excess of sodium nitrite in a strongly acidic medium. The acid serves a dual purpose: it solubilizes the 2-phenoxyaniline by forming an ammonium salt and generates the active electrophile (nitrosonium ion, NO⁺) from sodium nitrite[8].

Step-by-Step Methodology:

-

Amine Solubilization: In a 500 mL jacketed reactor, suspend 2-phenoxyaniline (18.52 g, 0.10 mol) in 100 mL of distilled water. Slowly add 25 mL of concentrated Hydrochloric Acid (37% HCl, ~0.30 mol) under continuous agitation until a clear solution of the amine hydrochloride is formed.

-

Thermal Control: Circulate a glycol/water mixture through the reactor jacket to cool the solution to strictly 0–5 °C . Failure to maintain this temperature will result in the decomposition of the diazonium salt and the evolution of nitrogen gas.

-

Nitrosation: Prepare a solution of Sodium Nitrite (7.25 g, 0.105 mol) in 30 mL of distilled water. Add this solution dropwise to the reactor over 30–45 minutes, ensuring the internal temperature never exceeds 5 °C.

-

Self-Validation (Completion Test): After 15 minutes of post-addition stirring, dip a strip of starch-iodide paper into the mixture. An immediate blue-black coloration confirms the presence of excess nitrous acid, validating that all primary amine has been consumed.

-

Quenching: Add Sulfamic Acid (10% aqueous solution) dropwise until a fresh starch-iodide test yields a negative (colorless) result. Causality: Unquenched nitrous acid will cause deleterious side reactions (e.g., nitrosation of the coupling component) in the next step.

Protocol B: Azo Coupling and Metallization

Causality: Coupling with a phenolic or naphtholic component requires alkaline conditions (pH 8–10) to deprotonate the hydroxyl group, thereby maximizing the electron density on the aromatic ring and facilitating the electrophilic attack by the diazonium ion[5].

Step-by-Step Methodology:

-

Coupling Component Preparation: Dissolve 2-Naphthol (14.42 g, 0.10 mol) in 150 mL of a 10% Sodium Hydroxide (NaOH) solution. Cool the alkaline solution to 0–5 °C.

-

Coupling Reaction: Slowly pump the cold diazonium salt solution (from Protocol A) into the coupling component solution over 45 minutes. Simultaneously add 10% Sodium Carbonate (Na₂CO₃) solution to maintain the pH strictly between 8.5 and 9.5.

-

Self-Validation (Spot Test): Place a drop of the reaction slurry onto a piece of qualitative filter paper. The dye will precipitate in the center. If a clear, colorless rim spreads outward, no unreacted diazonium salt remains, validating reaction completion. If the rim turns red upon exposure to an alkaline 2-naphthol solution, unreacted diazonium is still present.

-

Metallization (1:2 Complex Formation): To the resulting monoazo dye suspension, add Chromium(III) Chloride Hexahydrate (13.32 g, 0.05 mol). Note the 2:1 stoichiometry of dye to metal. Heat the reactor to 85–90 °C and maintain for 2 hours[5].

-